molecular formula C20H39NO2Si2 B1380986 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline CAS No. 1447146-88-4

2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline

Cat. No. B1380986
CAS RN: 1447146-88-4
M. Wt: 381.7 g/mol
InChI Key: YWHWAPAZSNXWNW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline consists of a central aniline (benzenamine) group, with two tert-butyldimethylsilyl-oxy)methyl groups attached to the 2 and 6 positions of the benzene ring .


Physical And Chemical Properties Analysis

2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline has a molecular weight of 381.7 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Fluorescent Scaffolds and Probes

2,6-Bis(arylsulfonyl)anilines, chemically related to 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline, have shown potential in the development of solid-state fluorescent materials. They exhibit high fluorescence emissions due to well-defined intramolecular hydrogen bonds. These compounds can serve as fluorescence probes, particularly in DNA detection, leveraging their aggregation-induced emission properties (Beppu et al., 2014).

Organometallic Chemistry

Research in organometallic chemistry has explored reactions involving compounds structurally akin to 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline. For example, the study of C−N Activation versus Metalation reactions involving bis(methylzinc) 1,2-Bis((tert-butyldimethylsilyl)amido)-1,2-dipyridylethane provides insights into the dynamics of bond formation and cleavage in complex organometallic systems (Westerhausen et al., 2002).

Polymer Chemistry

In polymer chemistry, derivatives of 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline-like compounds have been used in the synthesis of novel polymers. For instance, the polymerization of fluorinated dipropargylmalonate and [(tert-butyldimethylsilyl)oxy]-1,6-heptadiyne has led to the creation of new polymers with unique properties, such as high molecular weights and specific solubility characteristics (Koo et al., 1993).

Electrochemistry

In the field of electrochemistry, studies on anilines, including derivatives of 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline, have provided valuable insights. The electro-oxidation of these compounds to radical cations has been extensively studied, offering a deeper understanding of electron transfer processes in organic compounds (Speiser et al., 1983).

Optical Chromophores

Bis(N, N-diethyl)aniline-based optical chromophores, structurally related to 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline, have been synthesized and studied for their potential in nonlinear optical applications. These compounds have shown significant electro-optic activity, making them suitable for use in various photonic devices (Huang et al., 2022).

properties

IUPAC Name

2,6-bis[[tert-butyl(dimethyl)silyl]oxymethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO2Si2/c1-19(2,3)24(7,8)22-14-16-12-11-13-17(18(16)21)15-23-25(9,10)20(4,5)6/h11-13H,14-15,21H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHWAPAZSNXWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C(=CC=C1)CO[Si](C)(C)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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